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molecular formula C13H12N2O3S B1297203 Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate CAS No. 81021-97-8

Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate

Cat. No. B1297203
M. Wt: 276.31 g/mol
InChI Key: UHKUIINEEJIQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691842B2

Procedure details

7-methoxy imidazo[2,1-b]-benzthiazole-2-methanol was prepared according to the procedure outlined in Example 1, (Step 2). Starting from ethyl 7-methoxyimidazo[2,1-b]-benzthiazole-2-carboxylate (12.5 g, 43.5 mmol) and LiAlH4 solution (43.5 ml, 0.5 M solution in THF), 4.0 g (40% yield) of the alcohol derivative was isolated as a brown solid. (M+H) 235.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
43.5 mL
Type
reactant
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]2[N:7]3[CH:12]=[C:11]([C:13](OCC)=[O:14])[N:10]=[C:8]3[S:9][C:5]=2[CH:4]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]2[N:7]3[CH:12]=[C:11]([CH2:13][OH:14])[N:10]=[C:8]3[S:9][C:5]=2[CH:4]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
COC1=CC2=C(N3C(S2)=NC(=C3)C(=O)OCC)C=C1
Step Two
Name
Quantity
43.5 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
7-methoxy imidazo[2,1-b]-benzthiazole-2-methanol was prepared

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(N3C(S2)=NC(=C3)CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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